2,6-difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Lipophilicity ADME Prediction Drug Design

2,6-Difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034374-78-0) is a synthetic, fluorinated benzamide derivative featuring a pyrazole-pyridine hybrid scaffold bridged by an ethylene linker. The compound possesses a molecular formula of C₁₈H₁₆F₂N₄O, a molecular weight of 342.35 g·mol⁻¹, and a PubChem Compound ID (CID) of 119102827.

Molecular Formula C18H16F2N4O
Molecular Weight 342.35
CAS No. 2034374-78-0
Cat. No. B2856438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
CAS2034374-78-0
Molecular FormulaC18H16F2N4O
Molecular Weight342.35
Structural Identifiers
SMILESCC1=CC(=NN1CCNC(=O)C2=C(C=CC=C2F)F)C3=CN=CC=C3
InChIInChI=1S/C18H16F2N4O/c1-12-10-16(13-4-3-7-21-11-13)23-24(12)9-8-22-18(25)17-14(19)5-2-6-15(17)20/h2-7,10-11H,8-9H2,1H3,(H,22,25)
InChIKeyXWNTYFOOKWUUDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034374-78-0): Structural Identity and Procurement Baseline


2,6-Difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034374-78-0) is a synthetic, fluorinated benzamide derivative featuring a pyrazole-pyridine hybrid scaffold bridged by an ethylene linker [1]. The compound possesses a molecular formula of C₁₈H₁₆F₂N₄O, a molecular weight of 342.35 g·mol⁻¹, and a PubChem Compound ID (CID) of 119102827 [1]. Its well-defined molecular architecture, which incorporates a 2,6-difluorobenzamide moiety, a 5-methyl substituent on the pyrazole ring, and a pyridin-3-yl group, renders it a discrete chemical entity within the broader class of N-pyrazolyl carboxamides and substituted pyridyl-pyrazole amides, which have been investigated for calcium-release activated calcium (CRAC) channel modulation and agricultural bioactivity [2][3]. The compound is currently supplied by multiple vendors as a research-grade chemical (typical purity ≥95%), primarily for in vitro pharmacological profiling and structure-activity relationship (SAR) exploration [1].

Why In-Class Analogs Cannot Substitute for 2,6-Difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide in Precise SAR Studies


Generically substituting 2,6-difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide with closely related pyridinyl-positional isomers (e.g., pyridin-2-yl or pyridin-4-yl variants) or halogen-substituted analogs (e.g., 2-chloro derivative) introduces quantifiable alterations in computed lipophilicity, electronic distribution, and steric topology that can confound SAR interpretation [1][2]. The specific combination of a pyridin-3-yl attachment vector, a 5-methyl group on the pyrazole, and the 2,6-difluoro substitution pattern generates a unique computed LogP (XLogP3 = 2.3) and topological polar surface area (TPSA = 59.8 Ų) that differ measurably from its closest analogs [1]. Within the context of CRAC channel inhibitor research, where even minor structural modifications have been shown to shift inhibitory potency by orders of magnitude—for example, pyridinyl positional isomerism alters hydrogen-bonding geometry with Orai1/STIM1 interfacial residues [2]—the use of an alternative compound without verifying these property differentials can lead to irreproducible pharmacological results. The quantitative evidence below establishes the precise dimensions along which this compound diverges from its near neighbors, providing a basis for informed procurement decisions in lead-optimization and target-validation campaigns.

Quantitative Differentiation Evidence for 2,6-Difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034374-78-0) vs. Closest Analogs


Computed Lipophilicity (XLogP3) vs. Pyridin-4-yl Positional Isomer: Impact on Predicted Membrane Permeability

The target compound exhibits a computed XLogP3 of 2.3, compared to 1.9 for the direct pyridin-4-yl positional isomer, 2,6-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 1448060-72-7) [1][2]. This 0.4 log-unit difference translates to an approximately 2.5-fold higher predicted partition coefficient (octanol/water), which can significantly influence passive membrane permeability, non-specific protein binding, and oral absorption potential in lead optimization programs [3]. The elevated lipophilicity arises from the distinct electronic character of the pyridin-3-yl substituent, which alters the overall molecular dipole moment relative to the pyridin-4-yl variant.

Lipophilicity ADME Prediction Drug Design

Molecular Weight and Rotatable Bond Count vs. Des-5-Methyl Analog: Influence on Ligand Efficiency Metrics

The target compound (MW = 342.35 g·mol⁻¹, 5 rotatable bonds) differs from the des-5-methyl pyridin-4-yl isomer (MW = 328.32 g·mol⁻¹, 5 rotatable bonds) by 14.03 g·mol⁻¹, corresponding to the additional methyl group on the pyrazole ring [1][2]. While the rotatable bond count remains identical, the increased molecular weight alters ligand efficiency indices (e.g., LE = 0.30 vs. 0.31 for the lighter analog, assuming comparable potency), which are critical go/no-go metrics in fragment-based and lead-optimization decision gates [3]. The 5-methyl group also introduces a steric constraint that restricts rotational freedom of the pyrazole ring relative to the pyridine substituent, potentially pre-organizing the molecule for target binding.

Ligand Efficiency Fragment-Based Drug Design Physicochemical Properties

Halogen Substitution Pattern: 2,6-Difluoro vs. 2-Chloro Analog—Implications for Metabolic Stability

The target compound bears a 2,6-difluoro substitution on the benzamide ring, in contrast to the 2-chloro analog, 2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034604-52-7) [1]. Fluorine atoms are well-established to enhance metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at the ortho positions, whereas the 2-chloro substituent is more susceptible to oxidative dehalogenation and can generate reactive metabolites via arene oxide intermediates [2]. The dual-fluorination pattern also increases the C-F bond dipole, which can strengthen halogen-bonding interactions with target protein backbone carbonyls, a feature absent in the monochloro analog. Computed physicochemical differences include a shift in molecular weight (+1.54 g·mol⁻¹ for the chloro analog) and electronic distribution that influences hydrogen-bond acceptor capacity.

Metabolic Stability Halogen Bonding CYP Inhibition

Pyridinyl Positional Isomerism: Pyridin-3-yl vs. Pyridin-2-yl vs. Pyridin-4-yl—Predicted Hydrogen-Bonding Geometry Divergence

The target compound features a pyridin-3-yl substituent on the pyrazole ring, distinguishing it from both the pyridin-2-yl isomer (2,6-difluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide) and the pyridin-4-yl isomer [1]. The pyridine nitrogen position in the 3-yl isomer projects the hydrogen-bond acceptor at a ~120° angle relative to the pyrazole-piperidine axis, creating a distinct hydrogen-bonding vector compared to the ~180° (linear) projection of the pyridin-4-yl isomer and the ~60° intramolecularly chelating geometry of the pyridin-2-yl variant [2]. This geometric divergence directly affects the ability of the compound to engage key residues in target binding pockets; in CRAC channel inhibitor programs, analogous positional isomerism has been shown to shift Orai1 inhibitory potency from sub-micromolar to inactive [2].

Molecular Recognition Docking Target Engagement

Recommended Research and Procurement Scenarios for 2,6-Difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034374-78-0)


Structure-Activity Relationship (SAR) Matrix Expansion for CRAC Channel or Ion-Channel Target Programs

Procure this compound as part of a systematic SAR matrix exploring the effects of (a) pyridinyl positional isomerism (2-yl vs. 3-yl vs. 4-yl), (b) 5-methyl vs. des-methyl pyrazole substitution, and (c) 2,6-difluoro vs. 2-chloro benzamide halogenation patterns. The quantified divergence in XLogP3 (Δ = 0.4 between 3-yl and 4-yl isomers) and the distinct hydrogen-bonding geometry of the pyridin-3-yl vector [1] make this compound an essential node in any SAR by catalog that aims to dissect the pharmacophoric requirements for target engagement in CRAC channel or related ion-channel inhibitor programs [2].

Lead Optimization: Metabolic Stability Profiling of ortho-Fluorinated Benzamide Scaffolds

Use this compound as the 2,6-difluoro representative in a comparative metabolic stability panel against the 2-chloro analog (CAS 2034604-52-7) in human or rodent liver microsome assays. The predicted metabolic shielding conferred by the dual C-F bonds at the ortho positions—which are ~60% stronger than C-Cl bonds [1]—can be experimentally validated by measuring intrinsic clearance (CL_int) and metabolite identification via LC-MS/MS. This head-to-head comparison directly informs the selection of the optimal halogenation strategy for advancing a lead series toward in vivo pharmacokinetic studies.

Computational Chemistry: Training Data Set for Free-Energy Perturbation (FEP) or QSAR Model Building

Incorporate the compound's computed properties (XLogP3 = 2.3, TPSA = 59.8 Ų, 5 rotatable bonds, heavy atom count = 25) [1] and, when available, its experimentally determined biochemical activity into a training set for predictive models. The 0.4 log-unit lipophilicity gap relative to the pyridin-4-yl isomer and the 14 g·mol⁻¹ mass increment over the des-methyl analog provide well-defined perturbations that can test the accuracy of FEP calculations, 3D-QSAR models, or machine-learned ADME predictions. The compound's intermediate complexity (MW ~342, no chiral centers) makes it an ideal system for benchmarking computational methods before applying them to higher-molecular-weight clinical candidates.

Agrochemical Discovery: Pyridyl-Pyrazole Amide Library Screening for Insecticidal or Antifungal Lead Identification

Deploy this compound in phenotypic screening panels against agriculturally relevant pests (e.g., Oriental armyworm, Mythimna separata; Aphis medicaginis) at concentrations of 500, 100, and 20 μg/mL, following the screening cascade established for related pyridyl-pyrazole amide derivatives [2]. The 5-methylpyrazole and pyridin-3-yl substitution pattern has been identified as a privileged substructure in insecticidally active pyrazole amides, with certain analogs achieving 70–100% mortality at 100 μg/mL against Oriental armyworm—outperforming the commercial standard tolfenpyrad [2]. This compound can serve as a reference point for understanding the contribution of the 2,6-difluorobenzamide terminus to insecticidal potency within this chemotype.

Quote Request

Request a Quote for 2,6-difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.